1-[3,5-Bis(benzyloxy)phenyl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3,5-Bis(benzyloxy)phenyl]ethanamine is an organic compound characterized by the presence of two benzyloxy groups attached to a phenyl ring, which is further connected to an ethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-Bis(benzyloxy)phenyl]ethanamine typically involves the protection of phenolic groups followed by amination. One common method includes the bromination of 4-tert-octylphenol, followed by benzyl protection and halogen exchange reactions . Another approach involves the use of a bienzyme cascade system with R-ω-transaminase and alcohol dehydrogenase for the efficient synthesis of chiral intermediates .
Industrial Production Methods
Industrial production methods for this compound often rely on biocatalytic processes due to their high selectivity and efficiency. The use of recombinant engineered bacteria expressing specific enzymes, such as R-ω-transaminase and alcohol dehydrogenase, has been shown to enhance the yield and enantiomeric excess of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1-[3,5-Bis(benzyloxy)phenyl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
1-[3,5-Bis(benzyloxy)phenyl]ethanamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[3,5-Bis(benzyloxy)phenyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. For example, in biocatalytic processes, the compound acts as a substrate for enzymes like R-ω-transaminase and alcohol dehydrogenase, facilitating the conversion of starting materials into desired products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine: This compound is similar in structure but contains trifluoromethyl groups instead of benzyloxy groups.
1-[3,5-Dimethoxyphenyl]ethanamine: Another related compound with methoxy groups replacing the benzyloxy groups.
Uniqueness
1-[3,5-Bis(benzyloxy)phenyl]ethanamine is unique due to its specific benzyloxy substituents, which confer distinct chemical properties and reactivity. These substituents can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
276875-34-4 |
---|---|
Molekularformel |
C22H23NO2 |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
1-[3,5-bis(phenylmethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C22H23NO2/c1-17(23)20-12-21(24-15-18-8-4-2-5-9-18)14-22(13-20)25-16-19-10-6-3-7-11-19/h2-14,17H,15-16,23H2,1H3 |
InChI-Schlüssel |
SFCZIKBDOYFRKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.